molecular formula C18H20O3 B1230079 3,4-Bis(4-hydroxyphenyl)-3-hexenol CAS No. 62080-79-9

3,4-Bis(4-hydroxyphenyl)-3-hexenol

Cat. No.: B1230079
CAS No.: 62080-79-9
M. Wt: 284.3 g/mol
InChI Key: AHVATZBFNWVXRV-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3Z)-6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol, also known as 3, 4-bis(p-hydroxyphenyl)-trans-3-hexenol, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4-[(3Z)-6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Synthesis and Metabolic Studies

  • 3,4-Bis(4-hydroxyphenyl)-3-hexenol has been synthesized as a suspected metabolite of diethylstilbestrol, contributing to the understanding of its metabolic pathways (Hill et al., 1981).
  • The compound's synthesis and characterization have been explored for its use as probes in hormone action studies (Heys et al., 1982).

Mass Spectrometry and Chemical Analysis

  • The mass spectra of this compound have been examined, providing insights into its structural and compositional analysis, which is crucial for understanding its chemical properties and reactions (Engel et al., 1978).

Nonsteroidal Estrogens and Receptor Binding Affinity

  • Research on derivatives of this compound, like hexestrol, has provided valuable information on their binding affinity to the uterine estrogen receptor. Such studies are significant for understanding estrogen receptor interactions and potential therapeutic applications (Landvatter & Katzenellenbogen, 1982).

Bioremediation and Environmental Impact

  • Investigations into the bioremediation of compounds like Bisphenol A, which is structurally related to this compound, have shed light on the potential environmental applications of these compounds in reducing pollution and toxicity (Chhaya & Gupte, 2013).

Antioxidant Properties and Therapeutic Potential

  • Studies on similar diarylheptanoids have explored their antioxidant properties, offering insights into their potential therapeutic applications and benefits in health and medicine (Ponomarenko et al., 2014).

Properties

CAS No.

62080-79-9

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(Z)-6-hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol

InChI

InChI=1S/C18H20O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h3-10,19-21H,2,11-12H2,1H3/b18-17-

InChI Key

AHVATZBFNWVXRV-ZCXUNETKSA-N

Isomeric SMILES

CC/C(=C(\CCO)/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

SMILES

CCC(=C(CCO)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCC(=C(CCO)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

3,4-BHTH
3,4-bis(4-hydroxyphenyl)-3-hexenol
3,4-bis(4-hydroxyphenyl)-3-hexenol, (E)-isomer
3,4-bis(4-hydroxyphenyl)-3-hexenol, (Z)-isomer
3,4-bis(4-hydroxyphenyl)-trans-3-hexenol
3,4-bis(p-hydroxyphenyl)-trans-3-hexenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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